

"comparative study of the acidity of cyclic nitroalkanes"

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Compound of Interest

Compound Name: Nitrocyclopentane

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Acidity of Cyclic Nitroalkanes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the acidity of cyclic nitroalkanes, focusing on experimentally determined pKa values. Understanding the acidity of these compounds is crucial for predicting their reactivity, designing synthetic pathways, and developing novel therapeutics. This document summarizes quantitative data, details experimental methodologies, and provides a visual representation of the factors influencing acidity.

Comparative Acidity of Cyclic Nitroalkanes

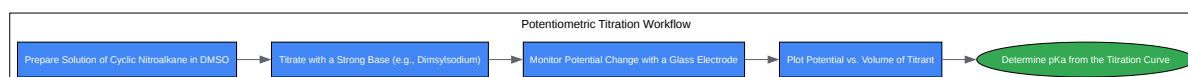
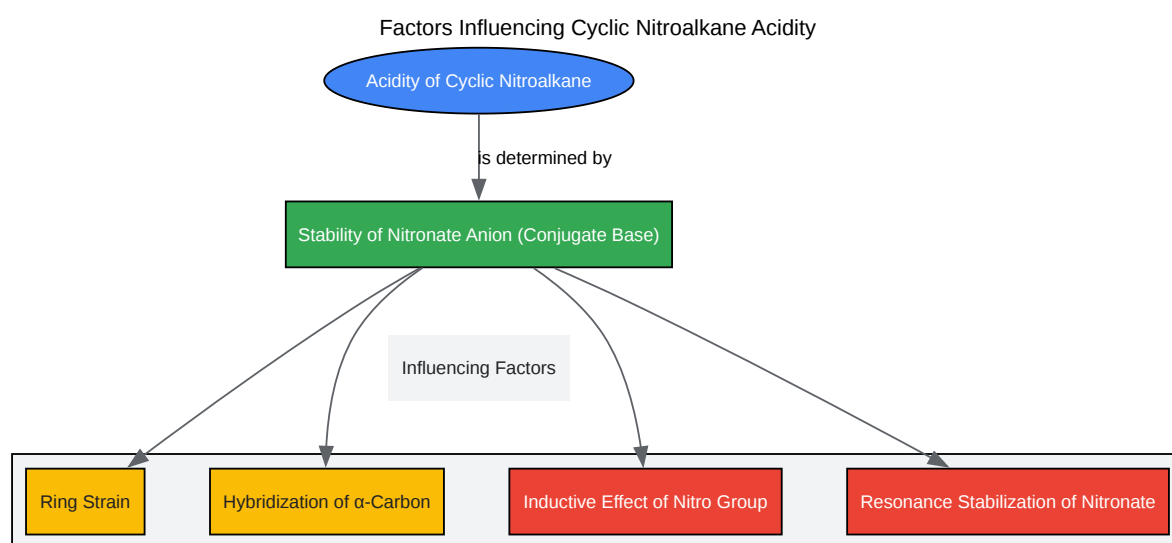
The acidity of cyclic nitroalkanes is significantly influenced by the ring size, which affects the stability of the resulting nitronate anion. The table below presents the experimentally determined pKa values for a selection of cyclic nitroalkanes in dimethyl sulfoxide (DMSO). A lower pKa value indicates a stronger acid.

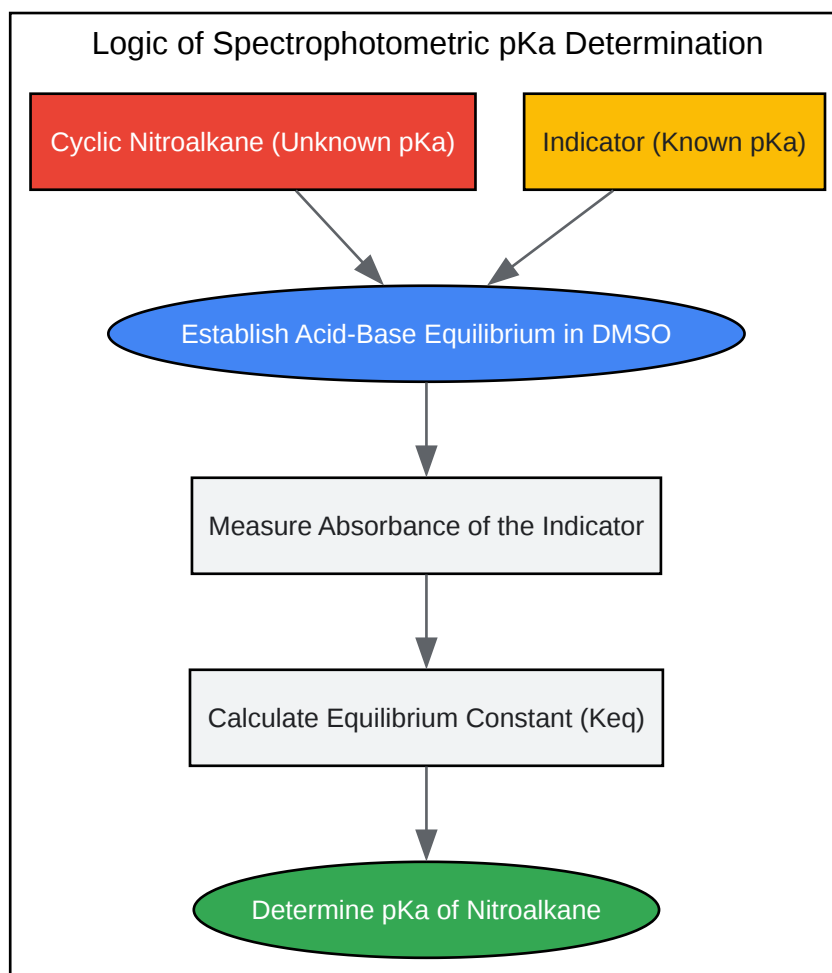
Compound	Ring Size	pKa in DMSO
Nitrocyclobutane	4	13.9[1]
Nitrocyclohexane	6	15.2[1]

Note: Experimental pKa data for nitrocyclopropane and **nitrocyclopentane** in DMSO were not readily available in the surveyed literature. The provided data is based on the comprehensive work of Bordwell and colleagues on equilibrium acidities in DMSO solution.

Factors Influencing the Acidity of Cyclic Nitroalkanes

The acidity of a cyclic nitroalkane is determined by the stability of its conjugate base, the nitronate anion. Several factors contribute to this stability, as illustrated in the diagram below. The primary determinant is the ability of the molecule to accommodate the negative charge upon deprotonation.





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References

- 1. erowid.org [erowid.org]
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